Product packaging for 1-Chloroisoquinolin-5-ol(Cat. No.:CAS No. 90224-96-7)

1-Chloroisoquinolin-5-ol

Cat. No.: B1628815
CAS No.: 90224-96-7
M. Wt: 179.6 g/mol
InChI Key: CXTMRJPMLZECQJ-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Core Structures in Academic Research

The inherent chemical properties of the isoquinoline nucleus make it a versatile building block for the synthesis of a multitude of complex molecules. rsc.org This has made it a focal point for academic research, leading to the development of novel synthetic methodologies and a deeper understanding of its chemical behavior.

Isoquinoline alkaloids, naturally occurring compounds featuring the isoquinoline core, have been a rich source of biologically active molecules for centuries. bohrium.comnih.gov These compounds exhibit a wide array of pharmacological effects, a testament to the versatility of the isoquinoline scaffold. nih.gov Many synthetic isoquinoline derivatives have also been developed, further expanding the range of biological activities associated with this structural motif. mdpi.comresearchgate.net

Some prominent examples of biologically active isoquinoline derivatives include:

Anticancer agents: Certain isoquinoline alkaloids and their synthetic analogs have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.govrsc.org

Antimicrobial agents: The isoquinoline framework is found in compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net

Antiviral compounds: Specific isoquinoline derivatives have shown promise as antiviral agents, including activity against HIV. mdpi.comresearchgate.net

Neuroprotective agents: A number of isoquinoline alkaloids have been investigated for their potential to protect nerve cells from damage. bohrium.com

Anti-inflammatory drugs: The anti-inflammatory properties of certain isoquinoline derivatives have been well-documented. nih.govnih.gov

Table 1: Examples of Biologically Active Isoquinoline Derivatives

Compound ClassBiological ActivityReference
Protoberberine AlkaloidsAntibacterial, Antitumor mdpi.com
Aporphine AlkaloidsNeuroprotective bohrium.com
Benzylisoquinoline AlkaloidsVasodilator mdpi.com
Synthetic IsoquinolinonesAnti-inflammatory nih.gov

The strategic placement of various substituents on the isoquinoline ring system is a key strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds. nih.govnih.gov The nature and position of these substituents can dramatically influence how the molecule interacts with biological targets. acs.org For instance, the introduction of halogen atoms, such as chlorine, can alter the electronic properties of the molecule and enhance its binding affinity to specific enzymes or receptors. acs.org Similarly, the presence of a hydroxyl group can provide a key interaction point for hydrogen bonding. This makes the exploration of substituted isoquinolines a fertile ground for the discovery of new therapeutic agents. nih.govnih.govmdpi.com

Research Rationale for Investigating 1-Chloroisoquinolin-5-ol

The specific compound, this compound, presents a unique combination of substituents on the isoquinoline core, making it a subject of particular interest for chemical and pharmacological investigation.

This compound belongs to the family of substituted isoquinolinols, which are characterized by the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. The chlorine at the 1-position and the hydroxyl group at the 5-position create a distinct electronic and steric profile. This specific arrangement of functional groups can influence its reactivity and potential biological interactions. The PubChem database provides the fundamental chemical details for this compound, including its molecular formula (C9H6ClNO) and structure. uni.lu

Table 2: Chemical Properties of this compound

PropertyValue
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
InChI KeyCXTMRJPMLZECQJ-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Contemporary research in isoquinoline chemistry is multifaceted, with several key objectives driving the field forward. numberanalytics.com A primary goal is the development of novel and efficient synthetic methods to access a diverse range of substituted isoquinolines. nih.gov This includes the exploration of new catalytic systems and reaction pathways. Another major focus is the design and synthesis of isoquinoline derivatives with enhanced biological activity and target selectivity for various diseases. nih.gov Furthermore, there is a growing interest in understanding the structure-activity relationships of isoquinoline compounds to guide the rational design of new drug candidates. ontosight.ai The investigation of compounds like this compound aligns with these objectives, as it contributes to the broader understanding of how specific substitution patterns on the isoquinoline scaffold can lead to unique chemical properties and potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B1628815 1-Chloroisoquinolin-5-ol CAS No. 90224-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-7-2-1-3-8(12)6(7)4-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTMRJPMLZECQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621097
Record name 1-Chloroisoquinolin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90224-96-7
Record name 1-Chloroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinolin-5-ol
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Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Expected ¹H NMR Chemical Shifts for 1-Chloroisoquinolin-5-ol

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-3~ 7.5 - 7.8Doublet
H-4~ 8.0 - 8.3Doublet
H-6~ 7.0 - 7.3Doublet
H-7~ 7.4 - 7.7Triplet
H-8~ 7.8 - 8.1Doublet
5-OHVariableBroad Singlet

Note: These are estimated values and actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not prominently available. However, the anticipated chemical shifts for the carbon atoms can be inferred from the known effects of substituents on the isoquinoline (B145761) core. nih.gov The carbon atoms of the aromatic rings will exhibit signals in the range of δ 110-160 ppm. The carbon atom bearing the chlorine (C1) is expected to be significantly downfield due to the electronegativity of the halogen. Conversely, the carbon atom attached to the hydroxyl group (C5) will also be deshielded. The quaternary carbons are generally expected to show weaker signals compared to the protonated carbons. nih.gov

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-1~ 150 - 155
C-3~ 120 - 125
C-4~ 135 - 140
C-4a~ 125 - 130
C-5~ 155 - 160
C-6~ 115 - 120
C-7~ 128 - 133
C-8~ 110 - 115
C-8a~ 140 - 145

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides valuable insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. While specific data for this molecule is scarce, analysis of the closely related compound, 1-Chloroisoquinoline (B32320), provides a basis for predicting the vibrational modes. researchgate.net A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are anticipated to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the isoquinoline ring system would likely produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
C=C / C=NRing Stretching1400 - 1650
C-OStretching1200 - 1300
C-ClStretching600 - 800

Note: These are expected ranges based on general principles and data from related compounds. researchgate.netvscht.cz

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C-Cl stretching vibration, which may be weak in the IR spectrum, could exhibit a more intense band in the Raman spectrum. A detailed study on 1-Chloroisoquinoline has reported its FT-Raman spectrum, which can be used as a reference. researchgate.net The symmetric stretching vibrations of the isoquinoline ring system would be particularly prominent.

Expected Characteristic FT-Raman Bands for this compound

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Isoquinoline RingRing Breathing/Stretching1300 - 1600
C-ClStretching600 - 800

Note: These are expected ranges based on general principles and data from related compounds. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. alevelchemistry.co.uk

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. wikipedia.org This technique is highly effective for analyzing complex mixtures and purifying compounds. chemyx.comresearchgate.net In the context of this compound, an LC system, often a high-performance liquid chromatography (HPLC) unit, would first separate the compound from any impurities or reaction byproducts. chemyx.comthermofisher.com The separated analyte then elutes from the LC column and is introduced into the mass spectrometer's ion source. wikipedia.orgthermofisher.com LC-MS is particularly useful for non-volatile compounds like this compound. thermofisher.comlibretexts.org For related quinoline (B57606) analogs, LC-MS/MS methods have been developed for quantification in biological matrices, demonstrating the technique's sensitivity and applicability. nih.gov

Table 1: Typical LC-MS Operating Parameters

Parameter Description
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase (e.g., C18)
Mobile Phase A gradient system, often of water and acetonitrile (B52724) with an additive like formic acid. nih.govmdpi.com
Ionization Source Electrospray Ionization (ESI) is common for this class of compounds. libretexts.orgnih.gov

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or tandem systems (e.g., QTRAP). nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental formula. measurlabs.com For a derivative of 1-chloroisoquinoline, (1S,2S)-2-(6-chloroisoquinolin-1-yl)cyclohexan-1-ol, HRMS (ESI) was used to confirm its composition. The calculated mass for the protonated molecule [M+H]⁺ (C₁₅H₁₇ClNO) was 262.0993, and the found mass was 262.0992, confirming the molecular formula. rsc.org This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. alevelchemistry.co.uk HRMS is a powerful tool for confirming the identity of newly synthesized compounds like this compound. measurlabs.commsesupplies.com

ESI/Q-TOF mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. libretexts.org Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule. libretexts.orgagsanalitica.com The quadrupole can be used to select a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed by the high-resolution TOF analyzer. libretexts.orgagsanalitica.com This MS/MS capability is invaluable for structural elucidation, as the fragmentation patterns provide information about the molecule's substructures. agsanalitica.comnih.gov This technique has been successfully used for the detailed characterization of various organic molecules, including complex natural products and polymers. mdpi.comagsanalitica.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. bspublications.netmsu.edu The absorption pattern is characteristic of the chromophores (light-absorbing groups) present in the molecule. tanta.edu.eg For aromatic and heterocyclic systems like this compound, π → π* and n → π* transitions are typically observed. uomustansiriyah.edu.iq

The UV-Vis spectrum provides information on the extent of conjugation in the molecule. msu.edu The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are key parameters obtained from the spectrum. msu.edu Solvent polarity can influence the position of absorption bands, an effect known as solvatochromism. bspublications.net For example, a shift to a longer wavelength is a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. bspublications.netuomustansiriyah.edu.iq The UV/Vis absorption spectra of similar chlorin (B1196114) compounds have been studied in solvents like ethanol, showing characteristic B and Q bands. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition Type Description Expected Wavelength Region
π → π * Excitation of an electron from a π bonding orbital to a π* antibonding orbital. Generally results in strong absorption bands in the UV region. uomustansiriyah.edu.iq

| n → π * | Excitation of a non-bonding electron (from N or O) to a π* antibonding orbital. | Typically weaker than π → π* transitions and can appear at longer wavelengths. uomustansiriyah.edu.iq |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org This pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. nih.gov

This analysis provides unambiguous information about:

Molecular Structure : Precise bond lengths, bond angles, and torsion angles. wikipedia.org

Stereochemistry : The absolute configuration of chiral centers, if any.

Intermolecular Interactions : Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. jhu.edu

For complex heterocyclic molecules, X-ray crystallography provides the definitive proof of structure. jhu.edu The process requires obtaining a high-quality single crystal, which can often be the most challenging step. wikipedia.org The resulting crystal structure data includes the unit cell dimensions, space group, and atomic coordinates. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-chloroisoquinoline
(1S,2S)-2-(6-chloroisoquinolin-1-yl)cyclohexan-1-ol
Acetonitrile
Formic acid
Water
Ethanol
Carbon Dioxide
Quinolones
Chlorins
CuSO₄·5H₂O

Biological and Pharmacological Investigations

Antimicrobial Activity Studies

The potential of novel synthetic compounds to combat microbial growth is a critical area of scientific investigation. While the broader class of quinoline (B57606) and isoquinoline (B145761) compounds has been noted for antimicrobial properties, specific data for 1-Chloroisoquinolin-5-ol is limited.

Antibacterial Efficacy and Spectrum of Activity

Specific studies detailing the antibacterial efficacy and spectrum of activity for this compound were not found in the available research. Therefore, no data on its minimum inhibitory concentration (MIC) against specific bacterial strains can be provided.

Antifungal Efficacy and Spectrum of Activity

There is no specific information available in the searched literature regarding the antifungal efficacy of this compound. Consequently, its spectrum of activity against fungal pathogens remains uncharacterized.

Antiviral Properties

Investigations into the direct antiviral properties of this compound have not been detailed in the available scientific literature. While related isomers have been explored as intermediates for antiviral agents, specific data for this compound is not available.

Antimalarial Properties

The quinoline core is fundamental to several well-known antimalarial drugs. However, specific research evaluating the antimalarial or antiplasmodial activity of this compound could not be identified in the reviewed sources.

In Vitro Antimicrobial Screening Methodologies (e.g., Broth Microdilution Method)

To determine the antimicrobial potential of a compound like this compound, standardized in vitro screening methods are employed. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after a specific incubation period.

The procedure is typically performed in a 96-well microtiter plate. A summary of the general protocol is as follows:

Preparation of Antimicrobial Agent: The test compound, such as this compound, is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (broth) to create a range of concentrations in the wells of the microtiter plate.

Inoculum Preparation: A standardized suspension of the target microorganism (bacterium or fungus) is prepared. The concentration of the inoculum is crucial for the reproducibility of the test and is often adjusted to a specific McFarland turbidity standard.

Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. The plate also includes control wells: a growth control (broth and inoculum without the compound) and a sterility control (broth only). The plate is then incubated under conditions (temperature, time, atmosphere) suitable for the specific microorganism being tested.

Determination of MIC: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed. For more objective results, a colorimetric indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which changes color in the presence of metabolically active cells.

This method is widely used due to its efficiency, allowing for the simultaneous testing of multiple compounds against various microorganisms in a single plate.

Anti-Cancer and Antitumor Research

While various quinoline and isoquinoline derivatives have been investigated for their potential as anti-cancer agents, specific research detailing the cytotoxic or antitumor effects of this compound on cancer cell lines was not available in the searched literature. Therefore, no data, such as IC50 values, can be presented.

Cytotoxicity and Inhibition of Cell Proliferation

There is no specific data available in the reviewed literature concerning the cytotoxic effects or the inhibition of cell proliferation by this compound.

Selectivity Indices in Cancer Cell Lines vs. Normal Mammalian Cells

No studies reporting the selectivity indices of this compound for cancer cells versus normal mammalian cells were found.

Anti-inflammatory and Analgesic Effects

Information regarding the anti-inflammatory or analgesic properties of this compound is not available in the public scientific domain.

Mechanisms of Action (e.g., Cyclooxygenase Enzyme Inhibition)

There is no available data on the mechanisms of action for this compound, including any potential inhibition of cyclooxygenase enzymes.

Antioxidant Capacity Assessments

No assessments of the antioxidant capacity of this compound have been reported in the searched literature.

Radical Scavenging Assays (e.g., ABTS, DPPH)

Specific data from radical scavenging assays such as ABTS or DPPH for this compound is not available.

Neurochemical and Central Nervous System (CNS) Activity

There are no published findings on the neurochemical profile or any activity of this compound within the central nervous system.

Receptor Binding and Agonist/Antagonist Studies (e.g., D3 Receptor Agonism)

The dopamine (B1211576) D3 receptor is a key target in the treatment of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. nih.govmdpi.com While direct studies on this compound are not prevalent, research into related isoquinoline and heterocyclic derivatives provides insight into the potential of this structural class as receptor modulators.

Derivatives of isoquinoline have been investigated for their affinity to various receptors, including dopamine and serotonin (B10506) receptors, which are crucial in the pharmacology of antipsychotics. nih.govacs.org For instance, certain piperazine (B1678402) derivatives containing different heterocyclic moieties have been synthesized and evaluated for their binding affinities to D2, D3, 5-HT1A, and 5-HT2A receptors. acs.orgnih.gov The goal of such studies is often to develop multi-receptor ligands that can offer a broad spectrum of therapeutic action with fewer side effects. nih.gov

One study on coumarin (B35378) piperazine/piperidine derivatives identified a compound with high affinity for both D2 and D3 receptors, alongside serotonin receptors. acs.org Another series of 2-substituted-5-thiopropylpiperazine-1,3,4-oxadiazoles also yielded derivatives with high affinities for D2, D3, 5-HT1A, and 5-HT2A receptors. nih.gov These findings underscore the potential of heterocyclic systems, including the isoquinoline core of this compound, to serve as scaffolds for potent receptor ligands. The specific electronic and steric properties conferred by the chloro and hydroxyl groups on this compound would be expected to significantly influence its receptor binding profile.

Representative Compound ClassTarget ReceptorsKey Findings
Coumarin Piperidine DerivativesD2, D3, 5-HT1A, 5-HT2AIdentified derivative 17m with high affinity for all tested receptors and low affinity for off-target receptors (5-HT2C, H1). acs.org
1,3,4-Oxadiazole Piperazine DerivativesD2, D3, 5-HT1A, 5-HT2ACompound 22 showed high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors with low affinity for 5-HT2C and H1 receptors. nih.gov
Heterocycle Piperazine DerivativesD2, 5-HT1A, 5-HT2A, H3Compound 3w demonstrated high mixed affinities for the target receptors with low efficacy at off-target receptors. nih.gov

Acetylcholinesterase Inhibitory Effects

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits. nih.govmdpi.comsmw.ch These drugs work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft. wikipedia.org The isoquinoline skeleton is found in several natural alkaloids and synthetic compounds that exhibit AChE inhibitory activity. researchgate.netfrontiersin.orgnih.gov

Research has demonstrated that isoquinoline derivatives can act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme that hydrolyzes acetylcholine. nih.goveuropeanreview.orgmdpi.com For example, studies on monomeric 1-benzylisoquinolines, inspired by the activity of bisbenzylisoquinoline alkaloids, confirmed their potential as AChE inhibitors. nih.gov Similarly, the design of novel quinoline-O-carbamate derivatives has produced potent dual inhibitors of AChE and BChE. nih.gov

Docking studies with N-benzyl stepholidine derivatives, which contain an isoquinoline core, suggest that interactions with residues in the esteratic, anionic, and peripheral subsites of the AChE enzyme are crucial for inhibition. frontiersin.org The on-flow bioaffinity chromatography inhibition assay revealed that N-benzylated compounds were particularly active, with IC50 values in the micromolar range. frontiersin.org

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoquinoline/Quinoline Derivatives
Compound/Derivative ClassTarget EnzymeIC50 Value (µM)Inhibition Mechanism
(7R,13aS)-7-benzylstepholidine (1a)AChE40.6 ± 1Non-competitive
(7S,13aS)-7-benzylstepholidine (1b)AChE51.9 ± 1Non-competitive
Quinoline-O-carbamate (3f)eeAChE1.3Reversible, dual inhibitor
Quinoline-O-carbamate (3f)eqBuChE0.81Reversible, dual inhibitor

Enzyme Inhibition Studies

Beyond acetylcholinesterase, the isoquinoline scaffold has been investigated for its ability to inhibit other enzymes of therapeutic relevance. researchgate.netresearchgate.net Enzyme inhibition is a common mechanism of action for a wide range of drugs, targeting diseases from cancer to infections. researchgate.net

Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. nih.govresearchgate.net SAR studies guide the optimization of lead compounds to enhance potency and reduce toxicity.

Correlation Between Substitution Patterns and Biological Efficacy

For isoquinoline and quinoline derivatives, SAR studies have revealed key structural requirements for various biological activities. researchgate.netfrontiersin.orgnih.gov

For Acetylcholinesterase Inhibition: In studies of stepholidine analogs, N-benzyl derivatives were found to be more active than O-benzyl derivatives, highlighting the important role of the quaternary nitrogen in AChE inhibition. frontiersin.org For quinoline-O-carbamate derivatives, the position of the carbamate (B1207046) fragment on the quinoline ring was critical: substitution at the 5-position led to potent dual AChE/BuChE inhibitors, while substitution at the 8-position resulted in selective AChE inhibitors. nih.gov

For Anticancer Activity: In a series of 4-benzyloxyquinolin-2(1H)-one derivatives, specific substitutions at the 6, 7, and 8 positions of the quinoline ring led to compounds with high potency against various cancer cell lines without affecting normal cells. nih.gov

For Antipsychotic Potential: In a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, maximal activity was achieved with methyl groups at the 1- and 3-positions of the pyrazole (B372694) ring and a 3-chloro substituent on the phenyl ring. ebi.ac.uk

These studies demonstrate that the type and position of substituents on the heterocyclic core are critical determinants of biological efficacy. For this compound, the chlorine at position 1 and the hydroxyl group at position 5 are expected to dictate its interactions with biological targets, influencing its potential as a therapeutic agent.

Elucidation of Proposed Mechanisms of Biological Action

The proposed mechanisms of action for isoquinoline derivatives are tied to their specific biological targets.

As Acetylcholinesterase Inhibitors: The primary mechanism is the inhibition of the AChE enzyme, which prevents the hydrolysis of acetylcholine. wikipedia.org Docking studies suggest these molecules bind within the enzyme's active site gorge, interacting with key amino acid residues. frontiersin.org Some may act as dual inhibitors, also targeting butyrylcholinesterase. nih.gov

As Antipsychotics: The mechanism often involves modulating the activity of multiple neurotransmitter receptors, particularly dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. nih.gov Atypical antipsychotics often act as partial agonists or antagonists at these receptors, which is believed to contribute to their efficacy against a range of symptoms with a lower risk of certain side effects. nih.govacs.org

As Anticancer Agents: For certain quinolone derivatives, the mechanism involves the disruption of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov

The specific mechanism of this compound would depend on which of these (or other) targets it preferentially binds to, a determination that awaits further focused investigation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules. preprints.orgwavefun.com For molecules like 1-chloroisoquinolin-5-ol, these calculations can reveal intricate details about its electronic and structural nature.

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For the related compound 1-chloroisoquinoline (B32320), density functional theory (DFT) calculations with the B3LYP functional and 6-31+G(d,p) basis set have been used to obtain its optimized structure. researchgate.net Such calculations would similarly predict bond lengths, bond angles, and dihedral angles for this compound, providing a foundational understanding of its shape and steric properties. The presence of the hydroxyl group at the 5-position is expected to influence the planarity and bond parameters compared to the unsubstituted 1-chloroisoquinoline.

Table 1: Illustrative Optimized Geometrical Parameters (Note: This table is a hypothetical representation of expected data for this compound based on typical computational results for similar molecules.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N21.315C9-C1-N2123.5
C1-Cl131.745C1-N2-C3117.0
C5-O141.360C4-C5-O14118.0
C9-C101.420C1-C9-C10116.5

Vibrational Frequency Analysis and Potential Energy Distribution

Vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra, providing a "molecular fingerprint". q-chem.comqunasys.com By calculating the vibrational frequencies, one can predict the spectral peaks corresponding to different vibrational modes such as stretching, bending, and torsion. scirp.org For 1-chloroisoquinoline, a detailed vibrational analysis has been performed, assigning the calculated frequencies to specific molecular motions. researchgate.net A similar analysis for this compound would identify characteristic frequencies for the C-Cl, O-H, and C-O bonds, as well as the vibrations of the isoquinoline (B145761) ring system. Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate to a particular normal mode. nih.gov

Table 2: Illustrative Vibrational Frequencies and PED (Note: This table is a hypothetical representation of expected data for this compound.)

ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (PED %)
ν(O-H)3650~3600O-H stretch (98%)
ν(C-Cl)750~745C-Cl stretch (85%)
β(O-H)1250~1240O-H in-plane bend (70%)
ν(C=N)1610~1605C=N stretch (65%)

Energy Gap Analysis for Molecular Stability

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical stability and reactivity. nih.govlew.ro A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For 1-chloroisoquinoline, the energy gap has been calculated to understand its stability. researchgate.net A similar analysis for this compound would provide insights into how the hydroxyl group affects the electronic stability of the molecule.

Electronic Structure Descriptors (e.g., HOMO-LUMO Analysis)

HOMO and LUMO are termed frontier molecular orbitals and are central to understanding chemical reactions. iqce.jpyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. iqce.jp The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For 1-chloroisoquinoline, HOMO-LUMO analysis has been used to predict its reactive sites. researchgate.net In this compound, the electron-donating hydroxyl group and the electron-withdrawing chlorine atom would significantly influence the localization of these frontier orbitals.

Table 3: Illustrative Electronic Properties (Note: This table is a hypothetical representation of expected data for this compound.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential6.5
Electron Affinity1.8

Chemical Reactivity and Site Selectivity Analysis

Computational methods can also predict how and where a molecule is likely to react.

Multiphilic Descriptors and Dual Descriptor Applications

Multiphilic and dual descriptors are advanced concepts in conceptual DFT that help in predicting the reactivity and selectivity of different sites within a molecule. nih.govarxiv.org These descriptors can simultaneously explain the nucleophilic and electrophilic character of atomic sites. nih.gov For 1-chloroisoquinoline, multiphilic descriptors have been employed to understand its chemical reactivity and site selectivity in detail. researchgate.net Applying this analysis to this compound would allow for a nuanced prediction of its reactive behavior, identifying which atoms are prone to electrophilic or nucleophilic attack, which is invaluable for designing synthetic pathways.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net

For the related compound 1-chloroisoquinoline, quantum chemical studies have been performed to create an MEP map. researchgate.net In these studies, an electron density map is plotted over the electrostatic potential surface, ranging from negative (red) to positive (blue) potential values. researchgate.net The analysis reveals distinct regions of varying electrostatic potential. The areas around the nitrogen atom and the chlorine atom are characterized by negative potential, making them likely sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the aromatic rings represent regions of positive potential, indicating them as sites for potential nucleophilic attack. researchgate.net

The introduction of a hydroxyl (-OH) group at the 5-position in this compound would significantly influence the MEP map. The oxygen atom of the hydroxyl group is highly electronegative and would create a strong negative potential region, making it a primary site for electrophilic attack and a potent hydrogen bond acceptor. researchgate.net The hydrogen of the hydroxyl group would, in turn, become a site of high positive potential, acting as a strong hydrogen bond donor.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Nitrogen Atom (N2) Negative Electrophilic Attack Site, H-bond Acceptor
Hydroxyl Oxygen (O) Strongly Negative Primary Electrophilic Attack Site, H-bond Acceptor
Hydroxyl Hydrogen (H) Strongly Positive Nucleophilic Attack Site, H-bond Donor
Chlorine Atom (Cl) Negative Electrophilic Attack Site

Aromaticity Indices (e.g., HOMA Index)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic molecules. mdpi.com The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify the aromatic character of a ring system. semanticscholar.org The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system, such as benzene (B151609). mdpi.comsemanticscholar.org HOMA values range from 0 for a non-aromatic system to 1 for a fully aromatic system. mdpi.com

A theoretical study on 1-chloroisoquinoline calculated the HOMA index for both the benzene and pyridine (B92270) rings using the B3LYP/6-31+G(d,p) method. researchgate.net The results provide insight into the relative aromaticity of each ring within the isoquinoline core. The analysis showed that the benzene ring possesses a higher degree of aromaticity compared to the pyridine ring, which is influenced by the presence of the electronegative nitrogen atom. researchgate.netmdpi.com

Table 2: Calculated HOMA Index for 1-Chloroisoquinoline Rings

Ring System Calculated HOMA Index
Benzene Ring 0.8877
Pyridine Ring 0.7645

Data sourced from a quantum chemical study on 1-chloroisoquinoline. researchgate.net

Molecular Docking Simulations in Drug Discovery Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is a cornerstone of structure-based drug discovery, as it helps identify and optimize potential drug candidates by simulating their interaction with a biological target at the molecular level. chemrxiv.orgresearchgate.net The process involves sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their binding affinity. nih.gov

While specific molecular docking studies for this compound are not prominently published, the isoquinoline scaffold is a well-known pharmacophore present in numerous bioactive compounds and approved drugs. nih.govresearchgate.net Docking simulations would be employed in the early stages of a drug discovery project involving this compound to screen its binding potential against various therapeutic targets, such as kinases, proteases, or other enzymes. nih.govwhiterose.ac.uk The results would provide crucial information on its potential mechanism of action and guide medicinal chemistry efforts for lead optimization. researchgate.net

Ligand-Protein Interaction Profiling

Following a molecular docking simulation, a detailed ligand-protein interaction profile is generated to understand the nature of the forces stabilizing the complex. mdpi.com This profiling is essential for rational drug design, as it reveals the key amino acid residues and specific interactions responsible for binding affinity and selectivity. biorxiv.org These interactions are categorized into several types, including:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water.

Pi-Stacking: Non-covalent interactions between aromatic rings.

Pi-Cation Interactions: Electrostatic interactions between a cation and the face of an electron-rich pi system.

Salt Bridges: A combination of hydrogen bonding and electrostatic interactions between ionized groups.

Water Bridges: Interactions mediated by one or more water molecules. figshare.com

Halogen Bonds: Non-covalent interactions involving a halogen atom as an electrophilic species.

For this compound, its structure suggests the potential for multiple types of interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. The fused aromatic rings can participate in hydrophobic and pi-stacking interactions. Furthermore, the chlorine atom at the 1-position could form halogen bonds with electron-donating atoms in the protein's binding site. Automated tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to detect and visualize these contacts. figshare.com

Prediction of Binding Energies and Affinities

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target protein, which is typically expressed as a binding energy score. researchgate.net This score, calculated by the docking software's scoring function, estimates the free energy of binding (ΔG_bind) of the ligand-protein complex. nih.gov A lower (i.e., more negative) binding energy value generally indicates a more stable complex and higher binding affinity. researchgate.net

These predicted energies are crucial for:

Virtual Screening: Ranking compounds from a large library to identify those most likely to bind to the target.

Lead Optimization: Assessing how chemical modifications to a lead compound affect its binding affinity.

Pose Prediction: Identifying the most energetically favorable binding orientation among many possibilities.

While experimental validation is necessary, predicted binding energies provide a valuable computational metric to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. whiterose.ac.uk

Table 3: Illustrative Example of Predicted Binding Energies for this compound against a Hypothetical Kinase Target

Docking Software Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki)
AutoDock Vina -8.5 250 nM
Glide -9.2 110 nM
ICM-Pro -25.7 (ICM Score) N/A

This table is a hypothetical example to illustrate typical output from docking software and does not represent actual experimental data.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Evaluation

Before a compound can become a drug, it must possess favorable ADMET properties. nih.gov In silico ADMET prediction is a critical step in early-stage drug discovery to identify and filter out candidates with poor pharmacokinetic or toxicological profiles, saving time and resources. nih.govresearchgate.net Various computational models are used to predict these properties:

Absorption: Predicts a compound's ability to be absorbed into the bloodstream, often evaluated by its human intestinal absorption (HIA) and Caco-2 cell permeability. ecust.edu.cn

Distribution: Concerns how a compound spreads throughout the body's tissues and fluids, with key parameters being plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. ecust.edu.cn

Metabolism: Involves the chemical modification of the compound by enzymes, primarily the Cytochrome P450 (CYP) family. Models predict whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6). ecust.edu.cn

Excretion: Refers to how the compound and its metabolites are removed from the body.

Toxicity: Predicts potential adverse effects, such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. ecust.edu.cn

The physicochemical properties of this compound, such as its molecular weight, logP, and number of hydrogen bond donors/acceptors, can be used to make initial ADMET predictions based on established guidelines like Lipinski's Rule of Five. researchgate.net Web-based platforms like admetSAR and SwissADME are commonly used for these predictions. nih.govnih.gov

Table 4: Predicted ADMET Profile for this compound

Property Parameter Predicted Outcome Significance
Absorption Human Intestinal Absorption (HIA) Good Likely well-absorbed from the gut.
Caco-2 Permeability Moderate to High Can likely cross the intestinal wall.
Distribution Blood-Brain Barrier (BBB) Likely BBB Permeable Potential for CNS activity.
Plasma Protein Binding (PPB) High May have a longer duration of action.
Metabolism CYP2D6 Inhibitor Probable Inhibitor Potential for drug-drug interactions.
CYP3A4 Inhibitor Probable Inhibitor Potential for drug-drug interactions.
Toxicity hERG Inhibition Potential Inhibitor Risk of cardiotoxicity needs evaluation.
Ames Mutagenicity Non-mutagenic Low risk of causing genetic mutations.

Predictions are based on typical results for similar heterocyclic scaffolds and require experimental validation.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in modern photonics and optoelectronics, including optical computing and data storage. nih.govfrontiersin.org Computational methods, particularly Density Functional Theory (DFT), are used to predict the NLO properties of molecules. researchgate.net The key parameter for second-order NLO materials is the first hyperpolarizability (β). nih.gov A large β value is indicative of a significant NLO response. researchgate.net

A computational investigation of 1-chloroisoquinoline using DFT methods calculated its first hyperpolarizability to be significant. researchgate.net The study found the large β value implies the molecule is a promising candidate for NLO applications. researchgate.net This NLO activity arises from the intramolecular charge transfer that occurs within the molecule, facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In 1-chloroisoquinoline, the nitrogen and chlorine atoms act as electron-accepting features, which is crucial for the NLO response. researchgate.net The addition of a hydroxyl group at the 5-position, a known electron-donating group, would likely enhance this charge transfer and could lead to even greater NLO properties.

Table 5: Predicted Non-Linear Optical (NLO) Properties

Compound Property Calculated Value (esu)
1-Chloroisoquinoline First Hyperpolarizability (β) 1.7017 x 10⁻³⁰
Urea (Reference) First Hyperpolarizability (β) ~0.37 x 10⁻³⁰

Data for 1-Chloroisoquinoline sourced from a quantum chemical study. researchgate.net The value for Urea is a commonly cited reference value.

Table of Mentioned Compounds

Compound Name
This compound
1-Chloroisoquinoline
Benzene

Applications and Future Research Directions

Development as Pharmaceutical Leads and Precursors

The isoquinoline (B145761) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous marketed and clinical drugs. nih.govresearchgate.net Derivatives containing this structure are the focus of extensive therapeutic research due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govamerigoscientific.com The 1-chloroisoquinolin-5-ol molecule serves as an exemplary starting point for the development of new pharmaceutical agents. The chlorine atom at the 1-position and the hydroxyl group at the 5-position are strategic functional handles that allow for diverse chemical modifications, enabling the synthesis of extensive libraries of derivative compounds.

The chlorine substituent is particularly valuable; it can act as a bioisosteric replacement for other groups to enhance metabolic stability or can be readily displaced through nucleophilic substitution reactions to introduce new functionalities. chemshuttle.comnih.gov For instance, 1-chloroisoquinoline (B32320) has been used as a precursor to synthesize ROCK kinase inhibitors and D3 receptor-preferring agonists. nih.govpatsnap.com Furthermore, the related compound 4-chloroisoquinolin-5-ol (B2404831) has been investigated as a key intermediate for antiviral agents and as a lead for developing hypoxia-activated prodrugs for oncology, which selectively target the low-oxygen environments typical of solid tumors. chemshuttle.com The broad therapeutic potential of the isoquinoline core suggests that derivatives of this compound could be developed to treat a wide array of conditions, from infectious diseases to cancer and neurological disorders. nih.govresearchgate.net

Table 1: Therapeutic Potential of Isoquinoline Scaffolds

Therapeutic Area Examples of Biological Activity Source(s)
Oncology Inhibition of tubulin polymerization, apoptosis induction, cell cycle arrest. researchgate.netnih.gov researchgate.netnih.gov
Infectious Diseases Antiviral, antibacterial, antifungal, antimalarial effects. researchgate.net researchgate.net
Inflammation Anti-inflammatory and analgesic properties. researchgate.netamerigoscientific.com researchgate.netamerigoscientific.com
Neurological Disorders Treatment of nervous system diseases, potential neuroprotective effects. nih.govsmolecule.com nih.govsmolecule.com

| Cardiovascular Diseases | Antihypertensive effects, treatment of cerebrovascular disorders. nih.govresearchgate.net | nih.govresearchgate.net |

Role in Catalytic Asymmetric Synthesis as Chiral Ligands

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. The development of effective chiral ligands is central to this field. mdpi.com 1-Chloroisoquinoline has proven to be a valuable precursor for the synthesis of sophisticated P,N-chelating ligands used in transition-metal-catalyzed asymmetric reactions. researchgate.net

A prominent example is the synthesis of QUINAP, 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline. acs.org This atropisomeric ligand is prepared via a multi-step synthesis that involves the palladium-catalyzed coupling of 1-chloroisoquinoline with a naphthylboronic acid derivative. researchgate.net The resulting QUINAP ligand, when complexed with metals like rhodium or ruthenium, effectively catalyzes a variety of asymmetric transformations. These include the hydroboration of alkenes and the hydrogenation of ketones, producing chiral products with high levels of enantioselectivity. acs.org The rigid isoquinoline backbone provides a well-defined steric environment, which is crucial for inducing chirality in the reaction products. The ability to synthesize such ligands highlights the utility of this compound and its derivatives as foundational building blocks in the field of asymmetric catalysis. researchgate.netacs.org

Table 2: Chiral Ligands Derived from Chloroisoquinolines in Asymmetric Catalysis

Ligand Name Precursor Metal Complex Asymmetric Reaction Catalyzed Source(s)
QUINAP 1-Chloroisoquinoline Rhodium (Rh) Hydroboration/oxidation of arylalkenes acs.org
QUINAP 1-Chloroisoquinoline Rhodium (Rh) Allylic alkylation acs.org
QUINAP 1-Chloroisoquinoline Ruthenium (Ru) Hydrogenation of ketones acs.org

| QUINAP | 1-Chloroisoquinoline | Ruthenium (Ru) | Diels-Alder reaction | acs.org |

Potential in Advanced Material Science Applications (e.g., NLO Materials)

The unique electronic properties of the 1-chloroisoquinoline scaffold also make it a candidate for applications in material science. chemimpex.com Specifically, computational studies have highlighted its potential in the development of nonlinear optical (NLO) materials. researchgate.net NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching, frequency conversion, and data storage.

A theoretical investigation of 1-chloroisoquinoline using quantum chemical methods revealed that the molecule possesses a significant second-order hyperpolarizability. researchgate.net This property is a direct result of its electronic structure: the molecule contains an electron-accepting chloro-substituent and a nitrogen atom within the heterocyclic ring system, which creates a substantial molecular dipole and enhances the NLO response. researchgate.net The addition of the electron-donating hydroxyl group in this compound could further enhance this push-pull electronic system, potentially leading to even greater NLO effects. This suggests that derivatives of this compound could be synthesized and incorporated into polymers or crystals to create novel materials for advanced photonic and optoelectronic applications. chemshuttle.com

Table 3: Calculated NLO Properties of 1-Chloroisoquinoline

Property Computational Method Calculated Value Significance Source(s)
First Hyperpolarizability (β₀) HF/6-31+G(d,p) 2.3961 x 10⁻³⁰ esu Indicates a strong second-order NLO response. researchgate.net

| First Hyperpolarizability (β₀) | B3LYP/6-31+G(d,p) | 3.0118 x 10⁻³⁰ esu | Confirms a strong second-order NLO response. | researchgate.net |

Strategies for Further Elucidation of Biological Mechanisms and Target Identification

To fully realize the therapeutic potential of this compound derivatives, it is crucial to understand their mechanisms of action and identify their specific molecular targets. Modern drug discovery employs several advanced strategies to achieve this.

One powerful approach is fragment-based drug discovery (FBDD) , where small, simple molecules (fragments) are screened for weak binding to a biological target. researchoutreach.org Hits from these screens can then be grown or merged into more potent lead compounds. An isoquinoline library was successfully used in an FBDD campaign to develop kinase inhibitors for rheumatoid arthritis. researchoutreach.org Another key strategy is structure-guided drug design , where techniques like X-ray crystallography or cryo-electron microscopy are used to visualize how a compound binds to its target protein. This structural information allows for the rational design of modifications to improve binding affinity and selectivity, as demonstrated in the development of Checkpoint kinase 1 (CHK1) inhibitors. nih.gov

For novel compounds where the target is unknown, chemical proteomics methods such as activity-based protein profiling (ABPP) or affinity-based pull-down assays can be used. In these techniques, a modified version of the compound is used as a "bait" to capture its binding partners from cell lysates, which are then identified by mass spectrometry. Computational methods, including molecular docking and dynamics simulations , can also predict potential binding partners and elucidate binding modes, guiding further experimental validation. researchgate.net

Table 4: Strategies for Target Identification of this compound Derivatives

Strategy Description Example Application Source(s)
Fragment-Based Drug Discovery (FBDD) Screening small molecular fragments to identify hits that bind to a target, which are then optimized. Development of isoquinoline-based kinase inhibitors. researchoutreach.org
Chemical Proteomics (e.g., ABPP) Using a reactive probe based on the compound to covalently label and identify protein targets in a complex biological sample. Identifying enzyme targets in cell lysates. N/A
Affinity Chromatography Immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from a cell extract. Isolating and identifying specific receptor proteins. N/A

| Computational Target Prediction | Using algorithms and molecular docking to screen a compound against a database of known protein structures to predict likely targets. | In silico screening against kinases, proteases, etc. | researchgate.net |

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

Building on target identification, the next step is the rational design and synthesis of new analogues with improved therapeutic properties. The goal is to optimize a lead compound's potency (how much of the drug is needed for an effect) and selectivity (how well it binds to the intended target versus off-targets). This process relies heavily on understanding the structure-activity relationship (SAR) , which describes how changes in a molecule's chemical structure affect its biological activity. amerigoscientific.com

For this compound, a systematic SAR study would involve synthesizing analogues with modifications at key positions. For example, the chlorine at C1 could be replaced with other halogens or small functional groups to modulate electronic properties and binding interactions. The hydroxyl group at C5 could be converted to ethers or esters to alter solubility and hydrogen bonding capacity. The other positions on the aromatic rings could also be substituted to explore steric and electronic effects on target binding.

Molecular hybridization is another effective design strategy, where pharmacophores (the essential features for biological activity) from different known drugs are combined into a single new molecule. nih.gov This approach was used to create novel quinoline-based HIV-1 inhibitors. nih.gov Computational tools like molecular docking are indispensable in this phase, allowing researchers to predict how a designed analogue will fit into the target's binding site before undertaking its chemical synthesis. nih.govnih.gov This iterative cycle of design, synthesis, and biological testing is fundamental to developing compounds with the desired profile for a potential drug.

Table 5: Rational Design Strategies for this compound Analogues

Strategy Description Potential Modification on Scaffold Desired Outcome
Structure-Activity Relationship (SAR) Studies Systematically modifying the molecular structure to determine which parts are responsible for its biological effects. Varying substituents at C1, C5, and other positions. Enhance potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement Substituting one functional group with another that has similar physical or chemical properties. Replacing the C1-Chloro group with -F, -CF₃, or -CN. Improve metabolic stability or binding affinity. chemshuttle.com
Molecular Hybridization Combining structural features from two or more known active compounds. Fusing a pharmacophore from another drug onto the isoquinoline core. Create a novel compound with dual or enhanced activity. nih.gov

| Conformational Constraint | Rigidifying the molecular structure to lock it into its active conformation. | Introducing rings or bulky groups to reduce bond rotations. | Increase binding affinity and cell permeability. scholaris.ca |

Translational Research Perspectives for Drug Development

Translational research is the process of "translating" discoveries from basic science into practical applications, such as new drugs. Once a potent and selective analogue of this compound is developed, it must undergo a rigorous preclinical and clinical development pipeline before it can become an approved therapy.

The initial phase involves comprehensive preclinical studies in cellular and animal models. These studies evaluate the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). Crucially, toxicology studies are performed to assess the compound's safety profile. Successful isoquinoline-based inhibitors have demonstrated efficacy in animal models of diseases like rheumatoid arthritis and cancer, providing the necessary proof-of-concept to move forward. researchoutreach.orgnih.gov

If a compound shows promising efficacy and an acceptable safety profile in preclinical testing, it can advance to clinical trials in humans. This multi-phase process (Phase I, II, and III) systematically evaluates the drug's safety, optimal dosage, and effectiveness in treating the target disease in increasingly larger patient populations. The journey from a lead compound like this compound to a marketed drug is long and challenging, but the established therapeutic success of the isoquinoline scaffold provides a strong foundation for the potential translation of its novel derivatives into future medicines. nih.govresearchgate.net

Q & A

Q. What are the fundamental chemical and structural properties of 1-Chloroisoquinolin-5-ol, and how are they validated experimentally?

Answer:

  • Chemical Identity : Molecular formula (C₉H₆ClNO), molecular weight (179.61 g/mol), and IUPAC name should be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H- and 13C^{13}C-NMR can resolve aromatic protons and chlorine substitution patterns .
  • Purity Assessment : Use HPLC or LC-MS to verify purity (>95%). Reference standards or synthetic intermediates (if available) should be cross-checked for consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities require further study .
  • Personal Protection : Use nitrile gloves (tested for chemical permeation) and tightly sealed goggles. Implement fume hoods for synthesis or handling to mitigate inhalation risks .

Intermediate Research Questions

Q. How can researchers optimize the synthesis of this compound while ensuring reproducibility?

Answer:

  • Method Refinement : Use controlled chlorination of isoquinolin-5-ol derivatives under anhydrous conditions. Monitor reaction progress via TLC or in-situ FTIR to detect intermediates.
  • Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously. Provide raw spectral data (NMR, IR) in supplementary materials to enable replication .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying experimental conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via LC-MS. Include negative controls (e.g., dark storage) to isolate light-induced effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be resolved, particularly in cross-coupling reactions?

Answer:

  • Hypothesis Testing : Design experiments to isolate variables (e.g., ligand choice, solvent polarity). For example, compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ in DMF vs. THF.
  • Data Triangulation : Combine kinetic studies (e.g., reaction profiling via GC-MS) with computational modeling (DFT) to identify rate-limiting steps or steric effects .

Q. What strategies can address gaps in toxicological data for this compound, such as its mutagenic potential?

Answer:

  • In Vitro Assays : Perform Ames tests (bacterial reverse mutation assay) with S9 metabolic activation. Use human cell lines (e.g., HepG2) for micronucleus assays to assess clastogenicity.
  • Dose-Response Analysis : Establish LD₅₀ values via acute toxicity studies in model organisms (e.g., zebrafish embryos), adhering to OECD guidelines. Reference structurally similar compounds (e.g., chlorinated isoquinolines) for comparative risk assessment .

Q. How can researchers design studies to explore this compound’s role in modulating biological targets (e.g., kinase inhibition)?

Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinities against kinase domains. Validate via fluorescence polarization assays.
  • Selectivity Profiling : Screen against a panel of related enzymes (e.g., EGFR, JAK2) to identify off-target effects. Include positive/negative controls (e.g., staurosporine for broad-spectrum inhibition) .

Methodological Frameworks for Rigorous Inquiry

How should research questions about this compound be formulated to align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

Answer:

  • Novelty : Focus on underexplored applications (e.g., photodynamic therapy agents) rather than rehashing known synthetic routes.
  • Feasibility : Pilot small-scale reactions to assess technical barriers (e.g., halogen exchange side reactions) before scaling .

Q. What methodologies ensure robust data collection and validation in studies involving this compound?

Answer:

  • Triangulation : Combine spectroscopic data (NMR, XRD), chromatographic purity checks, and biological assays to cross-validate findings.
  • Blind Analysis : Use independent researchers to interpret spectral data or assay results to minimize bias .

Addressing Knowledge Gaps

Q. How can researchers investigate the stability of this compound in aqueous vs. non-aqueous matrices?

Answer:

  • Accelerated Stability Testing : Prepare solutions in buffers (pH 4–9) and organic solvents (e.g., DMSO, ethanol). Monitor degradation via UPLC-MS at 25°C and 40°C over 14 days. Quantify degradation products (e.g., hydrolysis to isoquinolin-5-ol) .

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1-Chloroisoquinolin-5-ol

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